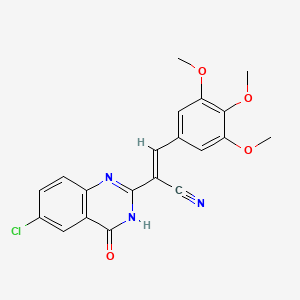![molecular formula C17H13BrN2O2 B3718818 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3718818.png)
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone
Overview
Description
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as BMQ, is a synthetic derivative of the naturally occurring alkaloid quinazoline. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been found to inhibit the activity of the PI3K/Akt pathway, which is commonly activated in cancer cells. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell cycle progression and angiogenesis, which are important processes involved in cancer growth and metastasis. 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In the brain, 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been found to protect against oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profiles.
Future Directions
There are several future directions for 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone research, including its potential use as a chemotherapeutic agent in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential use in combination with other chemotherapeutic agents. Additionally, 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has shown potential for the treatment of inflammation and neurodegenerative diseases, and further research is needed to explore its therapeutic potential in these areas. Finally, more research is needed to understand the mechanism of action of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone and its potential targets for drug development.
Scientific Research Applications
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast, lung, and prostate cancer. 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-15-8-7-12(18)10-11(15)6-9-16-19-14-5-3-2-4-13(14)17(21)20-16/h2-10H,1H3,(H,19,20,21)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQQWPJVFSMNU-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,3-benzodioxol-5-yl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B3718739.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B3718743.png)
![ethyl 6-amino-3-butyl-5-cyano-1'H,7H-spiro[isoxazolo[3,4-b]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3718760.png)
![2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-thiopyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-ol](/img/structure/B3718770.png)
![N-(3,5-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3718773.png)
![piperidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B3718780.png)
![N-benzyl-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718788.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3,4,5-trimethoxybenzoate](/img/structure/B3718804.png)
![ethyl 5-ethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate](/img/structure/B3718805.png)
![2,2'-dithiobis[5-(ethylamino)-4-methylphenol]](/img/structure/B3718808.png)
![N-(tert-butyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718815.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3718842.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3718849.png)
